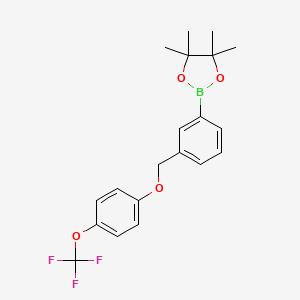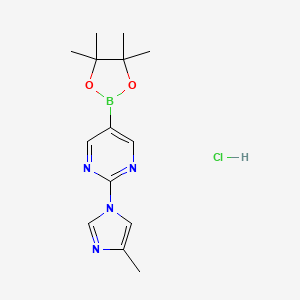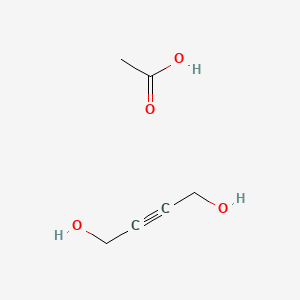
2-Butyne-1,4-diol, monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–but-2-yne-1,4-diol (1/1) is an organic compound with the molecular formula C₆H₁₀O₄ It is a derivative of but-2-yne-1,4-diol, where one of the hydroxyl groups is esterified with acetic acid
准备方法
Synthetic Routes and Reaction Conditions
Acetic acid–but-2-yne-1,4-diol (1/1) can be synthesized through the esterification of but-2-yne-1,4-diol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–but-2-yne-1,4-diol (1/1) involves the continuous esterification of but-2-yne-1,4-diol with acetic acid in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is obtained in high purity through further purification steps, such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Acetic acid–but-2-yne-1,4-diol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the alkyne group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Acetic acid–but-2-yne-1,4-diol (1/1) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of acetic acid–but-2-yne-1,4-diol (1/1) involves its interaction with various molecular targets, depending on the specific application. In biochemical reactions, the ester group can be hydrolyzed by esterases, leading to the release of acetic acid and but-2-yne-1,4-diol. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds and contributing to the synthesis of complex molecules.
相似化合物的比较
Similar Compounds
But-2-yne-1,4-diol: The parent compound without the ester group.
2-Butyne-1,4-diol: Another derivative with similar chemical properties.
1,4-Butynediol: A closely related compound used in similar applications.
Uniqueness
Acetic acid–but-2-yne-1,4-diol (1/1) is unique due to the presence of both an ester group and an alkyne group in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
acetic acid;but-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h5-6H,3-4H2;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSZIJSZJPYJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C#CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00834822 |
Source


|
| Record name | Acetic acid--but-2-yne-1,4-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00834822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83466-88-0 |
Source


|
| Record name | Acetic acid--but-2-yne-1,4-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00834822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
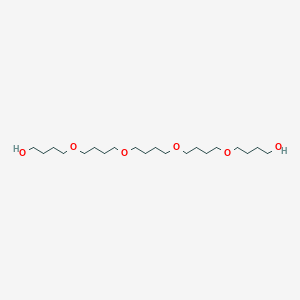
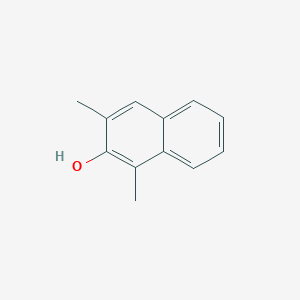

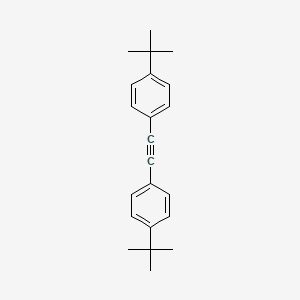
![4-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B8231136.png)
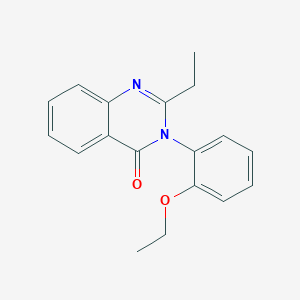
![4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid](/img/structure/B8231157.png)
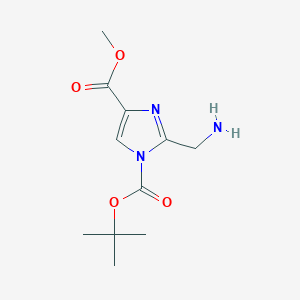

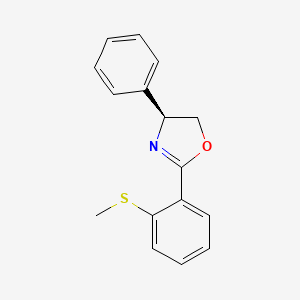
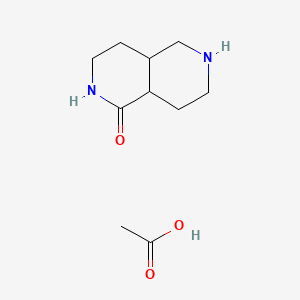
![Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8231201.png)
